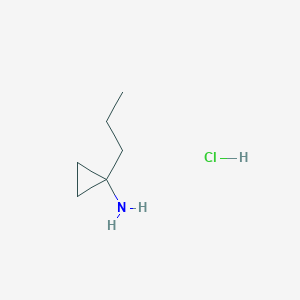

(1-Propylcyclopropyl)amine hydrochloride

Description

Contextual Significance of Cyclopropylamine (B47189) Derivatives in Organic and Medicinal Chemistry

Cyclopropylamine derivatives are a well-established and important class of compounds in both organic and medicinal chemistry. The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts unique structural and electronic properties to molecules. hyphadiscovery.com Its high ring strain and sp2-hybridized character influence molecular conformation and reactivity. When incorporated into drug candidates, the cyclopropyl moiety can enhance metabolic stability and improve potency by introducing conformational rigidity. hyphadiscovery.com

The amine group, on the other hand, is a key functional group in a vast number of biologically active compounds, contributing to their solubility, basicity, and ability to form hydrogen bonds with biological targets. The combination of a cyclopropyl ring and an amine group in cyclopropylamine derivatives has led to their use in a variety of applications:

Pharmaceuticals: Cyclopropylamine is a valuable intermediate in the synthesis of a wide range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org For instance, the cyclopropylamine moiety is a key feature in some monoamine oxidase inhibitors (MAOIs). longdom.org

Agrochemicals: Derivatives of cyclopropylamine are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org

Chemical Synthesis: The unique reactivity of the strained cyclopropane (B1198618) ring makes these compounds useful intermediates in the synthesis of other complex molecules. longdom.org

The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich-Szymoniak reaction of nitriles with Grignard reagents and the Curtius rearrangement of cyclopropanecarboxylic acids. nih.govnih.gov

Academic Interest and Potential Research Avenues for (1-Propylcyclopropyl)amine Hydrochloride

Currently, there is a notable scarcity of published academic research specifically detailing the synthesis, properties, or applications of this compound. Chemical suppliers list it as a research chemical, suggesting its use in early-stage discovery and development.

Based on the known significance of related compounds, several potential research avenues for this compound can be postulated:

Novel Synthesis Methods: The development of efficient and stereoselective synthetic routes to 1-alkylcyclopropylamines, including the propyl derivative, is an ongoing area of interest in organic chemistry. google.com

Medicinal Chemistry Scaffolding: This compound could serve as a building block for the synthesis of new, more complex molecules with potential biological activity. Researchers might incorporate this moiety into larger scaffolds to probe its effect on target binding and pharmacokinetic properties. For example, cyclopropylamine-containing cyanopyrimidines have been investigated as potential LSD1 inhibitors for cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the propyl group or the substitution pattern on the cyclopropyl ring, researchers could investigate how these changes affect the biological activity of a parent compound. This is a fundamental practice in drug discovery.

Materials Science: The rigid structure of the cyclopropyl group could be exploited in the synthesis of novel polymers or materials with specific physical properties. longdom.org

It is important to emphasize that these are hypothetical research directions based on the broader context of cyclopropylamine chemistry. Without dedicated studies on this compound, its specific utility and potential remain underexplored.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-3-6(7)4-5-6;/h2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUTYZNAWCOUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-28-5 | |

| Record name | Cyclopropanamine, 1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-propylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 1 Propylcyclopropyl Amine Hydrochloride

Reactions of Primary Amine Hydrochlorides

The hydrochloride salt of a primary amine, such as (1-Propylcyclopropyl)amine hydrochloride, typically requires conversion to the free amine before it can undergo reactions characteristic of primary amines. However, under certain conditions, the salt itself can be used directly.

Primary amines are well-known to react with acylating agents to form amides. In the case of this compound, the reaction is typically preceded by the in-situ formation of the free amine. This is often achieved by the addition of a base to neutralize the hydrochloride. A common method for amide formation is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of an aqueous base.

For instance, the reaction of a primary amine with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-substituted amide. The base serves to neutralize the hydrogen chloride that is liberated during the reaction, thus driving the equilibrium towards the product.

A general scheme for this reaction is as follows:

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

In the context of this compound, the initial step would be:

(CH₃CH₂CH₂)(C₃H₄)NH₃⁺Cl⁻ + Base → (CH₃CH₂CH₂)(C₃H₄)NH₂ + Base·HCl

Followed by the acylation reaction.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(1-Propylcyclopropyl)acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | N-(1-Propylcyclopropyl)benzamide | Base (e.g., pyridine, triethylamine) |

| Acetic anhydride (B1165640) | N-(1-Propylcyclopropyl)acetamide | Can proceed without added base |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

When starting with an amine hydrochloride, the equilibrium between the salt and the free amine can provide a sufficient concentration of the nucleophilic free amine to initiate the reaction. The acidic nature of the amine hydrochloride salt can also serve to catalyze the reaction.

The general reaction is:

R-NH₂ + R'R''C=O ⇌ R-N=CR'R'' + H₂O

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture, for example, by azeotropic distillation.

| Carbonyl Compound | Product (Imine) |

| Acetone | N-(1-Propylcyclopropyl)propan-2-imine |

| Benzaldehyde | N-(1-Propylcyclopropyl)-1-phenylmethanimine |

| Cyclohexanone | N-(1-Propylcyclopropyl)cyclohexan-1-imine |

The conversion of this compound to its free amine form is a fundamental and often necessary step for its use in many chemical transformations. This is a simple acid-base reaction where a stronger base is used to deprotonate the ammonium (B1175870) ion.

(CH₃CH₂CH₂)(C₃H₄)NH₃⁺Cl⁻ + NaOH → (CH₃CH₂CH₂)(C₃H₄)NH₂ + NaCl + H₂O

Commonly used bases for this conversion include inorganic bases like sodium hydroxide (B78521) and potassium hydroxide, as well as organic bases such as triethylamine. The choice of base depends on the specific requirements of the subsequent reaction, such as solubility and the need to avoid side reactions. The free amine is typically a liquid or a low-melting solid and can be extracted from the aqueous reaction mixture with an organic solvent.

Stability and Reactivity of the Cyclopropyl (B3062369) Ring System in Amine Compounds

The cyclopropyl group is a three-membered ring system characterized by significant ring strain, which is estimated to be around 27.5 kcal/mol. This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). Despite this strain, the cyclopropyl ring is generally stable under many reaction conditions.

The C-C bonds of the cyclopropyl ring have a higher p-character than typical alkane C-C bonds, which gives them some degree of unsaturation. This allows the cyclopropyl group to interact with adjacent functional groups and, under certain conditions, to undergo ring-opening reactions.

In the case of (1-Propylcyclopropyl)amine, the cyclopropyl ring is generally stable. However, reactions that involve the formation of a positive charge on the carbon atom attached to the amine group could potentially lead to ring opening. For example, treatment with strong acids at high temperatures or reaction with certain electrophiles could induce rearrangement of the cyclopropylmethyl cation intermediate.

Advanced Analytical and Spectroscopic Characterization of 1 Propylcyclopropyl Amine Hydrochloride

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a well-established technique for the analysis of volatile compounds, including amines. However, the analysis of volatile amines like (1-Propylcyclopropyl)amine presents significant challenges due to their high polarity and basicity. These characteristics often lead to interactions with active sites, such as free silanol (B1196071) groups, within the GC system (e.g., column, inlet liner), resulting in poor peak shapes, characterized by significant tailing, and reduced sensitivity. gcms.czrestek.comrestek.com To achieve reliable and reproducible quantification, specific strategies and specialized columns are employed.

A primary challenge in the GC analysis of amines is their tendency to adsorb to the stationary phase or the support material, which is particularly severe for highly basic primary aliphatic amines. labrulez.com This adsorption leads to broad and tailing peaks that are difficult to integrate accurately. gcms.cz To counteract these effects, several approaches have been developed. One common method is the deactivation of the column by adding a base, such as potassium hydroxide (B78521) (KOH), to the packing material. labrulez.com Another strategy involves using specialized capillary columns designed specifically for amine analysis. These columns, such as the Rtx-Volatile Amine and Agilent CP-Volamine, feature a stationary phase that is chemically bonded and highly inert, minimizing interactions with the basic analytes. gcms.cznih.gov Such columns are robust and can withstand repeated injections of samples in harsh matrices, including water. restek.com

The choice of instrumental parameters is critical for successful amine analysis. Headspace injection is often preferred for volatile amines in solid or liquid matrices as it reduces matrix effects and protects the column. researchgate.net The chromatographic separation is typically achieved on a specialized capillary column, such as a dimethylpolysiloxane-coated or a base-modified polyethylene (B3416737) glycol phase, with flame ionization detection (FID) or nitrogen-phosphorus detection (NPD) for enhanced sensitivity for nitrogen-containing compounds. gcms.czresearchgate.net Temperature programming is employed to ensure the efficient elution of all components. mdpi.com Derivatization is another technique used to improve the GC properties of amines by reducing their polarity, though it adds complexity to the sample preparation process. restek.comnih.gov

Below is a table summarizing typical GC parameters for the analysis of volatile amines, based on established methodologies.

| Parameter | Typical Setting | Purpose/Rationale |

| Column | Rtx-Volatile Amine, CP-Volamine, DB-624, or similar base-deactivated column (e.g., 30m x 0.53mm ID, 3µm film thickness) | Provides an inert surface to minimize peak tailing and ensure symmetrical peaks for basic compounds. gcms.cznih.govresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. bre.com |

| Injection Technique | Headspace (HS) or Split/Splitless Injection | HS is ideal for volatile analytes in complex matrices; specialized inert liners (e.g., Siltek®) are used to prevent analyte adsorption. nih.govresearchgate.net |

| Injector Temperature | 220 - 280 °C | Ensures rapid vaporization of the sample without thermal degradation of the analytes. researchgate.netmdpi.com |

| Oven Program | Initial temp 50-60°C, ramped to ~240°C | Programmed temperature gradient allows for the separation of compounds with different boiling points. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID is a universal detector for organic compounds; NPD offers higher selectivity and sensitivity for nitrogen-containing amines. researchgate.net |

| Detector Temperature | 250 - 320 °C | Kept high to prevent condensation of analytes and ensure a stable signal. researchgate.netmdpi.com |

Capillary Electrophoresis (CE) for Aliphatic Amine Determination

Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation of charged species, making it well-suited for the analysis of aliphatic amines such as (1-Propylcyclopropyl)amine. youtube.com In CE, separation is based on the differential migration of analytes in an electrolyte solution (background electrolyte or BGE) under the influence of a high-voltage electric field. wikipedia.orgnih.gov Due to their basic nature, aliphatic amines are protonated in acidic or neutral buffers, existing as cations, which allows for their separation based on their charge-to-size ratio. nih.gov

The most common mode of CE used for this purpose is Capillary Zone Electrophoresis (CZE). wikipedia.orgnih.gov A significant challenge in the CE analysis of simple aliphatic amines is their lack of a chromophore, which makes direct UV detection difficult. nih.gov To overcome this, two main strategies are employed: indirect UV detection and derivatization. In indirect UV detection, a UV-absorbing compound is added to the BGE. The analyte displaces this compound, causing a decrease in absorbance as it passes the detector, which is registered as a negative peak. nih.gov Alternatively, the amine can be derivatized with a labeling agent that imparts a fluorescent or UV-absorbing tag, allowing for highly sensitive detection by methods like laser-induced fluorescence (LIF). nih.govmdpi.com

The following table outlines typical parameters for the determination of aliphatic amines using Capillary Electrophoresis.

| Parameter | Typical Setting | Purpose/Rationale |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | The most widely used and simplest form of CE, separating ions based on their electrophoretic mobility. nih.gov |

| Capillary | Fused-silica capillary (e.g., 50 µm ID, 30-60 cm length) | Provides the channel for separation; the silanol groups on the inner wall influence the electroosmotic flow. nih.gov |

| Background Electrolyte (BGE) | Phosphate or Acetate buffer | Maintains a constant pH to ensure consistent ionization of the amine analytes. mdpi.com |

| pH | Acidic to neutral (e.g., pH 3.5 - 7) | Ensures the primary amine group is protonated (cationic form) for electrophoretic migration. nih.govmdpi.com |

| Applied Voltage | 15 - 30 kV | The driving force for the migration of ions and the generation of electroosmotic flow. wikipedia.org |

| Detection | Indirect UV Detection or Laser-Induced Fluorescence (LIF) after derivatization | Indirect UV is used for non-derivatized amines lacking a chromophore. LIF provides high sensitivity for derivatized amines. nih.gov |

| Chiral Selector (optional) | Cyclodextrins (e.g., β-cyclodextrin) | Added to the BGE to enable the separation of enantiomers by forming transient diastereomeric complexes. mdpi.comresearchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is an indispensable tool for the identification of functional groups and the elucidation of molecular structure. These two techniques are complementary and provide a detailed fingerprint of a molecule's vibrational modes. For a compound like (1-Propylcyclopropyl)amine hydrochloride, IR and Raman spectroscopy can confirm the presence of key functional groups such as the amine (N-H), alkyl (C-H), and cyclopropyl (B3062369) moieties.

Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sapub.org The selectivity in FTIR is based on changes in the dipole moment during a vibration. thermofisher.com For a primary amine like (1-Propylcyclopropyl)amine, several characteristic absorption bands are expected. The N-H stretching vibrations of a primary amine typically appear as a pair of medium-intensity peaks (one for symmetric and one for asymmetric stretching) in the region of 3300-3500 cm⁻¹. docbrown.info The presence of hydrogen bonding can broaden these peaks. docbrown.info An N-H bending or scissoring vibration is expected around 1580-1650 cm⁻¹. docbrown.infocore.ac.uk The C-N stretching vibration for aliphatic amines typically appears in the 1020-1220 cm⁻¹ range. docbrown.info Additionally, C-H stretching vibrations from the propyl and cyclopropyl groups will be observed just below 3000 cm⁻¹, with the cyclopropyl C-H stretch often appearing at slightly higher wavenumbers (>3000 cm⁻¹) than the alkyl C-H stretches. nist.govnist.gov

Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser). nih.gov Its selectivity is governed by changes in the polarizability of a molecule's electron cloud during a vibration. thermofisher.com Raman is particularly sensitive to non-polar bonds and skeletal vibrations, making it complementary to IR. sapub.orgnih.gov Therefore, the C-C backbone of the propyl group and the cyclopropyl ring structure would be expected to produce strong Raman signals. While N-H and other polar group vibrations are often weaker in Raman spectra compared to IR, they can still be observed. core.ac.uk The symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. The combination of IR and Raman provides a more complete picture of the molecule's vibrational characteristics. thermofisher.com

The table below lists the expected vibrational frequencies and their assignments for the key functional groups in (1-Propylcyclopropyl)amine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (typically two peaks) | IR |

| Primary Amine (R-NH₂) | N-H Scissoring (bend) | 1580 - 1650 | IR |

| Primary Amine (R-NH₂) | N-H Wagging | ~800 (broad) | IR |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 | IR / Raman |

| Alkyl/Cyclopropyl | C-H Stretch | 2850 - 3050 | IR / Raman |

| Cyclopropyl Ring | Ring "Breathing" / Deformations | 850 - 1200 | IR / Raman |

| Carbon Skeleton | C-C Stretch | 800 - 1200 | Raman |

Theoretical and Computational Chemistry of Cyclopropylamine Structures

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within cyclopropylamine (B47189) structures. These methods allow for the detailed characterization of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules like cyclopropylamines. nih.gov In DFT, the electronic energy of a molecule is determined from its electron density, which simplifies the complex many-electron problem. nih.gov

DFT methods have been extensively applied to investigate the thermochemistry and reaction mechanisms of cyclopropylamine (CPA). For instance, computational studies on the gas-phase pyrolysis of CPA have utilized functionals such as B3LYP and M06-2X, coupled with large basis sets like 6-311++G(3df,3d), to calculate the enthalpies of formation for various intermediates and products. tandfonline.com These calculations predict that the initial ring-opening of CPA to form biradical or carbene intermediates is a highly endothermic process. tandfonline.comtandfonline.com DFT is also employed to model the transition states of complex reactions, such as the diastereomeric transition states in the photocycloadditions of cyclopropylamines, identifying key noncovalent interactions that control stereoselectivity. rsc.org

Furthermore, DFT calculations are crucial for studying the mechanisms of reactions involving cyclopropylamines. In the palladium-catalyzed copolymerization of cyclopropenone and ethylene, DFT was used to elucidate the reaction pathways, showing that the insertion of cyclopropenone into the palladium-carbon bond has a specific energy barrier and is thermodynamically favorable. mdpi.com Such studies often analyze the potential energy surface to identify the most likely reaction mechanism among several possibilities. nih.gov Quantum mechanical calculations using DFT have also been applied to large sets of aromatic and heteroaromatic amines to compute the stability of their reactive metabolites (nitrenium ions), successfully differentiating between mutagenic and non-mutagenic compounds. imrpress.com

Table 1: Calculated Enthalpies of Formation (ΔHf° at 298 K) for Species in Cyclopropylamine Pyrolysis using G3(MP2)//B3LYP Composite Model

| Compound | Chemical Formula | Enthalpy of Formation (kcal mol⁻¹) |

| ĊH₂CH₂ĊHNH₂ | C₃H₇N | 69.94 |

| CH₃CH₂C̈NH₂ | C₃H₇N | 40.37 |

| cis-CH₃CH=CHNH₂ | C₃H₇N | 7.28 |

| trans-CH₃CH=CHNH₂ | C₃H₇N | 8.12 |

| E-CH₃CH₂CH=NH | C₃H₇N | 5.37 |

| Z-CH₃CH₂CH=NH | C₃H₇N | 6.08 |

Data sourced from computational studies on the gas-phase pyrolysis of cyclopropylamine. tandfonline.com

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals. In cyclopropane (B1198618) derivatives, the C-C bonds possess significant p-character, leading to the presence of π-like "Walsh orbitals." researchgate.net This unique electronic feature influences the molecule's ability to interact with other species.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study hyperconjugative interactions, which are crucial in determining the conformational preferences and basicity of substituted cyclopropylamines. nih.gov For example, in 2-fluorocyclopropylamines, stereoelectronic effects arising from hyperconjugation between donor (e.g., C-C or C-H bonds) and acceptor (e.g., C-F or C-N antibonding) orbitals lead to differences in charge distribution and the hybridization of the nitrogen lone pair. nih.govrsc.org These interactions are responsible for the observed differences in basicity between diastereomers. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity. The π-like orbitals of the cyclopropane ring can act as the HOMO, participating in interactions with electrophiles, similar to the π-system of an alkene. researchgate.net

Conformational Analysis of Cyclopropylamine Frameworks

The three-dimensional structure of cyclopropylamine is not rigid. Rotation around the C-N single bond leads to different conformers with distinct energies and populations. The primary conformers of the parent cyclopropylamine are the gauche and s-trans forms. nih.gov High-resolution spectroscopic studies combined with theoretical calculations have confirmed the presence of both trans and gauche conformers in the gas phase. nih.gov

Computational methods, particularly ab initio calculations such as Møller-Plesset perturbation theory (MP2), are used to map the potential energy surface for this rotation. nih.gov For the parent cyclopropylamine, calculations show that the gauche conformer is slightly more stable than the s-trans conformer. nih.gov The introduction of substituents on the cyclopropane ring significantly influences the conformational preferences. For instance, in 2-fluorocyclopropylamines, the relative stability of the conformers is dictated by complex stereoelectronic interactions, and the potential energy profile for the rotation of the amino group in the cis-diastereomer differs significantly from that of the trans-diastereomer. nih.gov These conformational preferences are critical as they can affect the molecule's biological activity and chemical reactivity.

Table 2: Calculated Relative Stabilities of Cyclopropylamine Conformers

| Compound | Conformer Comparison | Calculated Enthalpy Difference (kcal mol⁻¹) | Method |

| Cyclopropylamine | gauche-1b vs. s-trans-1a | 2.0 | MP2 |

| trans-2-Fluorocyclopropylamine | trans-2a (global minimum) | 0.0 | MP2 |

| cis-2-Fluorocyclopropylamine | cis-2c vs. trans-2a | 2.57 | MP2 |

Data adapted from conformational studies of cyclopropylamine and its monofluorinated derivatives. nih.gov

Computational Modeling of Amine Interactions and Complexes (e.g., amine-borane complexes)

Computational modeling is an invaluable tool for studying the non-covalent interactions between amines and other molecules, such as the formation of amine-borane complexes. These adducts are of interest as stable, handleable sources of borane (B79455) for chemical reactions. nih.gov

A recent study detailed the synthesis and characterization of cyclopropylamine borane (C₃H₅NH₂BH₃), a novel amine-borane adduct. mdpi.com DFT calculations were performed to support the experimental findings. The calculations provided the total energy of the molecule and allowed for the analysis of Mulliken charges on the atoms. This analysis helps in understanding the nature of the B-N dative bond and the presence of dihydrogen bonds (DHBs), which are weak interactions between a protic N-H hydrogen and a hydridic B-H hydrogen. mdpi.com These computational models are essential for predicting the stability and reactivity of such complexes.

The fluxional behavior of metal-borane complexes has also been investigated using DFT. researchgate.net These studies calculate the activation energies for the exchange of hydrogen atoms on the borane ligand, providing insight into the dynamic processes occurring in these molecules.

Table 3: Selected DFT Calculation Results for Cyclopropylamine Borane (C3AB)

| Property | Value |

| Total Energy | -199.97 Hartree |

| Mulliken Charge on N | -0.621 |

| Mulliken Charge on B | 0.129 |

| Mulliken Charge on N-bonded H (avg.) | 0.274 |

| Mulliken Charge on B-bonded H (avg.) | -0.119 |

Data from a computational analysis of new amine borane adducts. mdpi.com

Structure Activity Relationship Sar Investigations in Cyclopropylamine Chemistry

Methodologies for SAR Studies in Amine Derivatives

SAR studies for amine derivatives, including cyclopropylamines, involve a systematic process of synthesizing and evaluating a series of related compounds (analogs) to identify the key structural features that govern their biological effects. gardp.orgoncodesign-services.com This process utilizes both experimental and computational approaches to build a comprehensive understanding of the molecule's interaction with its biological target. oncodesign-services.com

Experimental Methodologies:

Analog Synthesis: The foundation of SAR studies is the chemical synthesis of analogs where specific parts of a lead compound are systematically modified. oncodesign-services.com For a cyclopropylamine (B47189) derivative, this could involve altering the length or branching of an alkyl substituent (like the propyl group), introducing various functional groups at different positions on the cyclopropyl (B3062369) ring or associated aromatic rings, and modifying the amine group itself. nih.gov

Biological Testing: Each synthesized analog undergoes biological evaluation to measure its activity. oncodesign-services.com This can include in vitro assays to determine enzyme inhibition (e.g., IC50 values), receptor binding affinity (e.g., Ki values), or cellular effects. oncodesign-services.comnih.gov The goal is to correlate specific structural changes with increases or decreases in biological activity.

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net These models can then predict the activity of new, unsynthesized compounds based on their chemical features.

Molecular Modeling and Docking: These techniques employ computer software to generate three-dimensional models of molecules and simulate their interaction with a biological target, such as a protein's active site. oncodesign-services.comyoutube.com This allows researchers to visualize how a compound like a cyclopropylamine derivative might bind to its target and helps rationalize observed SAR data at a molecular level. oncodesign-services.com

The combination of these methods allows medicinal chemists to identify the pharmacophore—the essential structural features for biological activity—and guide the design of more effective molecules. youtube.com

Positional and Substituent Effects on Cyclopropylamine Reactivity and Interactions

The reactivity of cyclopropylamines and their interactions with biological targets are highly sensitive to the nature and position of substituents on the molecule. The inherent ring strain and unique electronic properties of the cyclopropane (B1198618) ring mean that even minor structural modifications can lead to significant changes in chemical behavior and biological function. nih.gov

The electronic nature of substituents plays a critical role. Electron-withdrawing groups and electron-donating groups can alter the electron density of the cyclopropane ring and the basicity of the amine, influencing how the molecule interacts with its biological target. nih.gov For instance, in studies of arylcyclopropylamines, the electronic effects of substituents on the aromatic ring can be significant. A study on the synthesis of nitrocyclopropanes, precursors to cyclopropylamines, demonstrated a distinct electronic effect from meta-substituents on the aryl ring. rsc.org

Steric effects are also crucial. The size and position of a substituent can dictate how the molecule fits into a binding pocket. For example, research on the synthesis of cyclopropylamine derivatives from various substituted styrenes showed that ortho-substituted substrates generally exhibited lower reaction yields compared to para-substituted ones, suggesting a steric hindrance effect. rsc.org However, these trends are not always straightforward, as no clear electronic or steric effect was observed for ortho- and para-substituents in some cases, highlighting the complex interplay of these factors. rsc.org

The table below illustrates the effect of substituent position on the yield of a cyclization reaction to form nitrocyclopropane (B1651597) precursors, which reflects the influence on reactivity.

| Substituent | Position | Relative Yield | Electronic Effect |

| -F | para | Better than unsubstituted | Electron-withdrawing |

| -tBu | para | Better than unsubstituted | Electron-donating (weak) |

| -Ph | para | Better than unsubstituted | Electron-withdrawing/Resonance |

| -CH₂Cl | para | Worse than unsubstituted | Electron-withdrawing (inductive) |

| -Cl | ortho | Similar to unsubstituted | Electron-withdrawing |

| -CF₃ | ortho | Lower yield | Strong electron-withdrawing |

| -CF₃ | meta | Distinct electronic effect noted | Strong electron-withdrawing |

| -Me | meta | Distinct electronic effect noted | Electron-donating |

Data compiled from research on nitrocyclopropane synthesis. rsc.org

These findings underscore that both the electronic properties (e.g., inductive and resonance effects) and the steric bulk of substituents, along with their specific location on the molecular scaffold, are key determinants of the reactivity and, by extension, the potential biological interactions of cyclopropylamine derivatives.

Cyclopropyl Moiety as a Conformationally Restrictive or Bioisosteric Element

The cyclopropyl group is a highly valued structural motif in medicinal chemistry due to its unique combination of properties that allow it to serve as both a conformationally restrictive element and a versatile bioisostere. scientificupdate.comnih.gov

Conformational Restriction: The rigid, three-membered ring of cyclopropane significantly limits the conformational freedom of a molecule. nih.govresearchgate.net By locking a portion of the molecular structure into a well-defined orientation, the cyclopropyl group can help to pre-organize the molecule into its "bioactive conformation"—the specific shape required to bind effectively to its biological target. nih.gov This can lead to a more favorable entropic contribution to the binding energy, resulting in enhanced potency. researchgate.net

Bioisosteric Replacement: A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its biological activity. The cyclopropyl ring is frequently used as a bioisostere for several common chemical groups: nih.gov

Alkene and Carbonyl Groups: The cyclopropane ring possesses C-C bonds with enhanced p-character, making it a suitable non-polar, saturated mimic for a double bond or a carbonyl group in certain contexts. scientificupdate.comresearchgate.net

Small Alkyl Groups: It is often employed as a rigid replacement for an isopropyl or gem-dimethyl group. This substitution can maintain or improve binding affinity while potentially enhancing metabolic stability, as the C-H bonds in a cyclopropyl ring are stronger than those in standard aliphatic chains. scientificupdate.comnih.gov

Aromatic Rings: In some cases, a cyclopropyl group can serve as a replacement for a phenyl ring, which can be advantageous for improving physicochemical properties such as solubility and reducing metabolic liabilities associated with aromatic oxidation. nih.gov

The strategic incorporation of a cyclopropyl moiety can address multiple challenges in drug discovery, including enhancing potency, increasing metabolic stability, reducing off-target effects, and improving pharmacokinetics. scientificupdate.comresearchgate.net Its ability to act as a rigid scaffold and mimic other functional groups makes it a powerful tool for optimizing lead compounds. nih.gov

SAR of Alpha-Substituted Cyclopropylamine Derivatives

The substitution at the alpha-carbon (the carbon atom of the cyclopropyl ring to which the amine is attached) is a critical determinant of biological activity in many cyclopropylamine derivatives. This position is often pivotal for the molecule's interaction with its target, and modifications here can lead to dramatic changes in potency and selectivity. nih.govresearchgate.net

A prominent example is found in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1 or KDM1A), an enzyme implicated in various cancers. nih.gov Many of these inhibitors are based on the structure of tranylcypromine (B92988), where the cyclopropylamine core is responsible for the covalent interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

SAR studies have extensively explored alpha-substituted (or 1-substituted) cyclopropylamine derivatives. Research has shown that introducing substituents at this position can significantly modulate inhibitory activity. researchgate.net

Impact on Potency: The decoration of the core structure with different functional groups at the alpha-position has led to compounds with nanomolar potency. For instance, a series of 1-substituted tranylcypromine derivatives yielded an inhibitor with an IC50 of 31 nM against LSD1. researchgate.net Another study on 1-substituted cyclopropylamines identified a different compound with a potent IC50 of 0.131 µM. researchgate.net

Influence of Substituent Nature: The type of substituent at the alpha-position influences how the inhibitor interacts with the catalytic domain of the enzyme. The structure of the resulting adduct between the inhibitor and the FAD cofactor is dependent on the specific substituents on the cyclopropyl ring and their stereochemistry. researchgate.net

The table below summarizes findings from SAR studies on cyclopropylamine-based LSD1 inhibitors, illustrating the effect of substitution on inhibitory activity.

| Compound Class | Substitution Pattern | Target | Reported Potency (IC₅₀) |

| 1-Substituted Tranylcypromine Derivative | Phenyl ring at β-position, various small functional groups at α-position | KDM1A/LSD1 | 31 nM researchgate.net |

| 1-Substituted Cyclopropylamine Derivative | General 1-substitution | KDM1A/LSD1 | 131 nM (0.131 µM) researchgate.net |

These findings highlight that the alpha-position of the cyclopropylamine scaffold is a key "hotspot" for modification. Optimizing the substituent at this position is a crucial strategy for developing highly potent and selective enzyme inhibitors based on this chemical class. nih.govresearchgate.net

Enzyme Inhibition Studies Involving Cyclopropylamine Moieties: Mechanistic Insights

General Mechanisms of Enzyme Inhibition by Amine-Containing Compounds

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond. libretexts.orgknyamed.com

Reversible Inhibition: This type of inhibition is characterized by non-covalent interactions between the enzyme and the inhibitor. wikipedia.org It can be further classified into several types:

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. patsnap.comjackwestin.com This form of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. patsnap.comlibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This type of inhibition is most effective at high substrate concentrations.

Irreversible Inhibition: This involves the formation of a strong, covalent bond between the inhibitor and the enzyme, permanently inactivating it. libretexts.orglibretexts.org The enzyme cannot regain its function, and the cell must synthesize new enzyme molecules. nih.gov Many amine-containing compounds, particularly those with reactive groups, can act as irreversible inhibitors.

Cyclopropylamines as Irreversible Enzyme Inactivators: A Mechanistic Perspective

Cyclopropylamines are a classic example of mechanism-based inactivators, also known as "suicide inhibitors." researchgate.netfrontiersin.org These compounds are relatively inert until they are processed by the target enzyme's catalytic machinery. The enzyme converts the cyclopropylamine (B47189) into a highly reactive intermediate, which then covalently bonds to the enzyme, leading to irreversible inactivation. frontiersin.org

The key to this mechanism is the oxidation of the amine group by flavin-dependent amine oxidases. This process involves a single-electron transfer from the nitrogen atom to the flavin adenine (B156593) dinucleotide (FAD) cofactor, generating a radical cation. The high strain of the cyclopropyl (B3062369) ring facilitates its opening, creating a reactive species that can form a covalent adduct with the FAD cofactor or a nearby amino acid residue in the active site. frontiersin.orgsunderland.ac.uk This covalent modification permanently disables the enzyme.

Research on Cyclopropylamine Derivatives as Inhibitors of Specific Enzymes (e.g., monoamine oxidase, histone demethylase KDM1A)

The cyclopropylamine scaffold is the basis for potent inhibitors of several flavin-dependent enzymes, most notably monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (KDM1A, also known as LSD1). sunderland.ac.uknih.gov

Monoamine Oxidase (MAO) Inhibition: MAOs are crucial enzymes in the metabolism of neurotransmitters. The well-known antidepressant tranylcypromine (B92988) is a cyclopropylamine derivative that irreversibly inhibits both MAO-A and MAO-B. researchgate.net Research has focused on developing derivatives with improved selectivity for MAO-B, which is a target for treating neurodegenerative diseases. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a highly potent and selective irreversible inhibitor of MAO-B. nih.gov

Interactive Table: Inhibition of Monoamine Oxidase (MAO) by Cyclopropylamine Derivatives

| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |

| Tranylcypromine | MAO-B | 0.074 µM (pre-incubated) | Irreversible | researchgate.net |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (pre-incubated) | Irreversible | nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (pre-incubated) | Irreversible | nih.gov |

| Compound 14 | hMAO-A | 5.5 nM | Not Specified | nih.gov |

| Compound 14 | hMAO-B | 150 nM | Not Specified | nih.gov |

| Compound 31 | hMAO-B | 4 nM | Not Specified | nih.gov |

| Compound 47 | hMAO-A | 304 nM | Not Specified | nih.gov |

| Compound 47 | hMAO-B | 1.4 nM | Not Specified | nih.gov |

Histone Demethylase KDM1A (LSD1) Inhibition: KDM1A is a key enzyme in epigenetics, and its overexpression is linked to various cancers. nih.gov Consequently, it has become an important therapeutic target. Cyclopropylamine-based compounds, building on the tranylcypromine scaffold, have been extensively developed as KDM1A inhibitors. researchgate.net Structural modifications to the phenyl ring and the cyclopropane (B1198618) core have led to compounds with high potency and selectivity for KDM1A over MAOs. For example, the addition of substituents at the meta position of the phenyl ring has been shown to significantly improve inhibitory activity, with some compounds reaching low nanomolar potency. researchgate.net

Interactive Table: Inhibition of KDM1A/LSD1 by Cyclopropylamine Derivatives

| Compound | Target Enzyme | IC50 | Potency (kinact/KI) | Reference |

| S2101 | LSD1 | <20 µM | 4560 M-1s-1 | acs.org |

| S2111 | LSD1 | <20 µM | 2990 M-1s-1 | acs.org |

| S2107 | LSD1 | <20 µM | 2070 M-1s-1 | acs.org |

| S1201 | LSD1 | <20 µM | 447 M-1s-1 | acs.org |

| Compound VIIi | LSD1 | 1.80 µM | Not Specified | nih.gov |

| Compound VIIb | LSD1 | 2.25 µM | Not Specified | nih.gov |

| Compound VIIm | LSD1 | 6.08 µM | Not Specified | nih.gov |

| Raloxifene | LSD1 | 2.08 µM | Reversible | researchgate.net |

Crystallographic and Spectroscopic Studies of Cyclopropylamine Inhibitor-Enzyme Complexes

Understanding the precise interactions between cyclopropylamine inhibitors and their target enzymes at the molecular level is crucial for rational drug design. X-ray crystallography and various spectroscopic techniques have provided invaluable insights. memtein.com

Crystallographic Studies: X-ray crystallography has been used to determine the three-dimensional structures of enzyme-inhibitor complexes. For example, the crystal structure of KDM1A/LSD1 in complex with the inhibitor S1201 (a tranylcypromine derivative) has been resolved. acs.org These studies reveal the covalent adduct formed between the inhibitor and the N5 atom of the FAD cofactor. The structural data show how the inhibitor is oriented within the active site and how surrounding amino acid residues, such as Val333, Phe538, and His564, stabilize the complex through hydrophobic interactions. acs.org This detailed structural information guides the design of new derivatives with improved affinity and selectivity.

Spectroscopic Studies: Spectroscopic methods are powerful tools for studying the electronic and structural changes that occur during the inhibition process. acs.org

UV-Visible Spectroscopy: The formation of a covalent adduct between a cyclopropylamine inhibitor and the FAD cofactor leads to distinct changes in the FAD absorption spectrum. Typically, the characteristic flavin absorption peak around 458 nm is bleached (lost) and a new peak appears at a lower wavelength, often around 410 nm. nih.govnih.gov This spectral shift is considered strong evidence of covalent modification of the flavin ring.

Mass Spectrometry and NMR Spectroscopy: These techniques have been used to isolate and definitively identify the structure of the flavin-inhibitor adduct. nih.govpnas.org For instance, studies using 1-phenylcyclopropylamine and a fungal MAO confirmed that the inactivator becomes covalently attached to the N5 position of the FAD cofactor, forming an N(5)-3-oxo-3-phenylpropyl-FAD adduct. nih.gov

These combined structural and spectroscopic approaches provide a comprehensive picture of the mechanism of action for cyclopropylamine-based inhibitors, confirming the covalent modification of the FAD cofactor as the basis for their irreversible activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Propylcyclopropyl)amine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves three stages: (1) cyclopropylation of an alkene using diazo compounds with catalysts like rhodium or copper; (2) amination via ammonia or amine sources under controlled pressure and temperature; (3) conversion to the hydrochloride salt using HCl. Key parameters include catalyst selection (e.g., Rh vs. Cu for cyclopropylation efficiency), reaction time, and stoichiometric ratios during amination. Impurities often arise from incomplete cyclopropylation or side reactions during amination, necessitating iterative optimization .

Q. How can researchers optimize purification techniques for this compound to achieve high purity?

- Methodological Answer : Recrystallization in polar solvents (e.g., ethanol/water mixtures) is standard. Chromatographic methods (e.g., silica gel with chloroform/methanol gradients) resolve amine byproducts. Purity validation requires HPLC with UV detection (λ = 210–220 nm) or ion chromatography for chloride content. Trace moisture during salt formation can reduce crystallinity, so anhydrous conditions are critical .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : -NMR (DO) identifies cyclopropyl protons (δ 0.5–1.2 ppm) and propyl chain signals (δ 1.4–1.8 ppm). -NMR confirms cyclopropyl carbons (δ 8–12 ppm).

- IR : N-H stretches (~3200 cm) and cyclopropyl ring vibrations (~1000 cm) are diagnostic.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 118 (free amine) and [M-Cl] for the hydrochloride.

Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. What computational tools are available to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Retrosynthetic tools (e.g., Reaxys, Pistachio) model feasible pathways using databases of cyclopropane and amine reactions. Density Functional Theory (DFT) calculations assess transition states for cyclopropane ring-opening reactions. For example, the ring strain (≈27 kcal/mol) in cyclopropane favors nucleophilic attack at the propyl chain, which can be simulated using Gaussian or ORCA software .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., IC, binding affinities) with standardized assay conditions (pH, temperature, solvent) is critical. For conflicting enzyme inhibition results, replicate studies using recombinantly expressed targets under controlled kinetic conditions (e.g., stopped-flow spectrophotometry). Statistical tools like ANOVA or Bayesian inference identify outliers or batch effects .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer : Transitioning from batch to continuous flow reactors improves heat dissipation during exothermic cyclopropylation. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time. For industrial-scale amination, fixed-bed reactors with immobilized catalysts reduce leaching. Yield scalability (>90%) requires strict control of HCl gas flow during salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.